Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
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Overview
Description
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three carbonyl groups at positions 2, 4, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves the cyclization of appropriately substituted pyridine and pyrimidine precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4,7-trione derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Pyrido[2,3-d]pyrimidine derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can interfere with cancer cell growth and survival. Additionally, it may induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumors.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a cancer therapeutic.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and is studied for its role in cancer treatment.
Pyrimidino[4,5-d][1,3]oxazine: Another fused heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three carbonyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
- Chemical Name : Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C7H5N3O2
- Molecular Weight : 163.13 g/mol
- CAS Number : 21038-66-4
Synthesis Methods
Various synthetic routes have been explored for the preparation of pyrido[2,3-d]pyrimidine derivatives. One notable method involves the cyclization of substituted pyridines with cyanoacetamide or other electrophiles. For instance:
- Cyclization of Nicotinamide Derivatives : Direct synthesis through cyclization reactions has led to the formation of bioactive derivatives with significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .
- Condensation Reactions : The synthesis can also involve the condensation of 2-amino-3-cyano-4,6-disubstituted pyridines with various reagents like thiourea and formamide to yield pyrido[2,3-d]pyrimidine derivatives with enhanced biological activity .
Biological Activity
The biological activity of pyrido[2,3-d]pyrimidine derivatives is extensive and includes:
Anticancer Activity
Many derivatives have demonstrated potent anticancer properties:
- Cytotoxicity : Compounds such as those derived from nicotinamide exhibit IC50 values as low as 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. This indicates high efficacy in inhibiting cancer cell proliferation .
- Mechanism of Action : The anticancer effects are primarily attributed to apoptosis induction and cell cycle arrest at the G1 phase. For example, one compound increased total apoptosis by 58.29-fold in treated MCF-7 cells compared to controls .
Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives are also known for their role as kinase inhibitors:
- PIM-1 Kinase Inhibition : Notably, some compounds have shown strong inhibition of PIM-1 kinase with IC50 values around 11.4 nM. This inhibition is crucial for targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
Research indicates that certain derivatives possess antimicrobial properties:
- Antibacterial and Antifungal Activity : Various synthesized compounds have been screened against bacterial and fungal strains, showing moderate activity against a range of pathogens .
Case Studies
Several studies highlight the promising biological activities of pyrido[2,3-d]pyrimidine derivatives:
- Study on Cytotoxicity : A study demonstrated that specific derivatives significantly inhibited cell growth in breast cancer models through apoptosis activation and kinase inhibition mechanisms .
- Antimicrobial Screening : Another investigation assessed a series of pyrido[2,3-d]pyrimidine compounds for their antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing moderate to strong inhibitory effects depending on the substitution patterns on the ring structure .
Properties
IUPAC Name |
1,8-dihydropyrido[2,3-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-2-1-3-5(8-4)9-7(13)10-6(3)12/h1-2H,(H3,8,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGDTDWSCPRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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